Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride
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Overview
Description
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for developing biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-amino-2-phenylacetate hydrochloride
- Methyl ®-2-amino-2-(4-methylphenyl)acetate hydrochloride
- Methyl ®-2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Uniqueness
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
NZXQWBYHGRHWDZ-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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